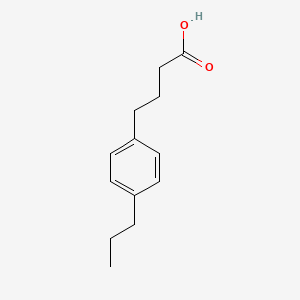

4-(4-propylphenyl)butanoic Acid

概要

説明

4-(4-Propylphenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid moiety attached to a propyl-substituted phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-propylphenyl)butanoic acid typically involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propylbenzene.

Grignard Reaction: The 4-propylbenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 4-propylphenylmagnesium bromide.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 4-(4-Propylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 4-(4-propylphenyl)butanone.

Reduction: Formation of 4-(4-propylphenyl)butanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-(4-propylphenyl)butanoic acid is , with a molecular weight of approximately 220.268 g/mol. The compound consists of a butanoic acid moiety attached to a propyl-substituted phenyl ring, influencing its chemical behavior and biological activity.

Chemistry

- Building Block in Organic Synthesis : this compound serves as a precursor for synthesizing more complex molecules. Its structural properties allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity : This compound has been studied for its potential interactions with biomolecules. It may exhibit neuroprotective effects, which are critical in the context of neurodegenerative diseases. Research indicates that it can alleviate endoplasmic reticulum stress by assisting in protein folding, similar to other compounds like 4-phenylbutyric acid.

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects have highlighted anti-inflammatory and neuroprotective properties. The compound's ability to interact with human serum albumin suggests it may influence lipid metabolism and cellular processes related to inflammation and oxidative stress .

Case Studies and Research Findings

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to its ability to stabilize protein conformation under stress conditions.

- Inflammation Modulation : In various animal models, the compound has shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .

- Lipid Metabolism Interaction : Research indicates that this compound binds to fatty acid binding sites on human serum albumin, potentially affecting lipid metabolism pathways. This interaction could have implications for metabolic disorders .

作用機序

The mechanism of action of 4-(4-propylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation. Additionally, it may inhibit histone deacetylases, leading to changes in gene expression and cellular function.

類似化合物との比較

4-Phenylbutanoic Acid: Similar structure but lacks the propyl group on the phenyl ring.

4-(4-Methylphenyl)butanoic Acid: Similar structure with a methyl group instead of a propyl group.

4-(4-Ethylphenyl)butanoic Acid: Similar structure with an ethyl group instead of a propyl group.

Uniqueness: 4-(4-Propylphenyl)butanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

生物活性

4-(4-propylphenyl)butanoic acid, also known as 4-Oxo-4-(4-propylphenyl)butanoic acid, is a compound that has garnered attention due to its potential biological activities. As a derivative of ibuprofen, it possesses unique structural features that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 220.268 g/mol. The compound features a butanoic acid backbone with a propylphenyl substituent at the fourth position, which influences its chemical behavior and biological activity.

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Oxo-4-(4-propoxyphenyl)butanoic acid | CHO | Similar structure; distinct propoxy group |

| 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid | CHO | Additional methyl groups altering reactivity |

| 2-Hydroxy-4-(4-propylphenyl)butanoic acid | CHO | Hydroxy group influences solubility |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties similar to those of ibuprofen. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis—signaling molecules involved in inflammation and pain response.

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.

- Metabolism : As a metabolite of ibuprofen, its biological function is closely tied to the metabolic pathways associated with ibuprofen's action.

Case Studies and Research Findings

-

Species Differences in Metabolism :

A study investigated the biotransformation of related compounds across different species. It was found that while humans exhibit rapid reduction of ketone groups to alcohols, other species like rats and dogs showed different metabolic pathways, indicating variability in biological activity based on species . -

Potential Applications :

Initial studies suggest that this compound could be beneficial in treating conditions characterized by inflammation and pain. However, comprehensive clinical trials are required to establish its efficacy and safety profile. -

Comparative Analysis :

The compound's structural analogs have been studied for their unique biological activities. For instance, variations in functional groups significantly affect their reactivity and potential therapeutic applications.

Limitations and Future Directions

While promising, the current understanding of this compound's biological activity is limited by several factors:

- Need for Further Research : More extensive studies are required to elucidate its mechanisms fully and assess its therapeutic potential.

- Variability in Metabolism : The differences in metabolic pathways among species highlight the need for careful consideration when extrapolating animal study results to human applications.

特性

IUPAC Name |

4-(4-propylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWVRQFQUNIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445711 | |

| Record name | Benzenebutanoic acid, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25711-53-9 | |

| Record name | Benzenebutanoic acid, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。